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Lantibiotic nukacin precursor

Cat. No.: B1576231
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Description

Overview of Lantibiotics as Ribosomally Synthesized and Post-Translationally Modified Peptides

Lantibiotics are a class of polycyclic peptide antibiotics characterized by the presence of distinctive thioether amino acids, namely lanthionine (B1674491) (Lan) and 3-methyllanthionine (MeLan). wiley.comwikipedia.org These molecules belong to a broader category of natural products known as ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govwikipedia.org Unlike non-ribosomal peptides, the initial synthesis of a lantibiotic's peptide backbone occurs on the ribosome, based on a messenger RNA template. wiley.comnih.gov This results in a genetically encoded precursor peptide, often called a prelantibiotic. wiley.comoup.com

This precursor peptide consists of two main parts: an N-terminal leader peptide and a C-terminal propeptide. wikipedia.org The leader peptide guides the subsequent modification process and is crucial for recognition by biosynthetic enzymes. wikipedia.org The propeptide region is the part that will become the mature, active lantibiotic.

Following ribosomal synthesis, the precursor peptide undergoes a series of crucial enzymatic modifications. wiley.com A key step is the dehydration of specific serine and threonine residues within the propeptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov Subsequently, a Michael-type addition reaction occurs, where the thiol groups of nearby cysteine residues attack these unsaturated amino acids. nih.govfrontiersin.org This intramolecular cyclization forms the characteristic lanthionine and methyllanthionine bridges that define the lantibiotic class. wiley.comnih.gov After these modifications are complete, the leader peptide is proteolytically cleaved, releasing the mature and biologically active lantibiotic. wiley.comresearchgate.net

Contextualizing Lantibiotic Nukacin Precursor within Type A(II) Lantibiotics

Lantibiotics are broadly classified based on their structure and biosynthetic machinery. researchgate.netbanglajol.info A primary distinction is made between Type A and Type B lantibiotics. Type A lantibiotics are typically elongated, flexible peptides, while Type B are more globular in structure. wikipedia.orgportlandpress.com

Type A lantibiotics are further subdivided into Type A(I) and Type A(II). researchgate.netbanglajol.info This sub-classification is based on the enzymes responsible for the post-translational modifications. In Type A(I) lantibiotics, such as the well-studied nisin, the dehydration and cyclization reactions are catalyzed by two separate enzymes, designated LanB and LanC, respectively. banglajol.infoasm.org

In contrast, Type A(II) lantibiotics, including nukacin ISK-1, utilize a simpler biosynthetic system. asm.org The dehydration and cyclization steps are both performed by a single, large, bifunctional enzyme known as a LanM protein. banglajol.infoasm.org The precursor peptide for nukacin ISK-1, known as NukA, is modified by the enzyme NukM. bohrium.com Nukacin ISK-1 is a 27-amino acid peptide and is considered a member of the lacticin 481 group of Type A(II) lantibiotics, which share similarities in their precursor peptide sequences and are characterized by a linear N-terminus and a globular C-terminus. oup.comtandfonline.com

Historical Perspectives and Current Research Landscape of this compound Studies

The lantibiotic nukacin ISK-1 was originally isolated from Staphylococcus warneri ISK-1. tandfonline.com A significant milestone in its research was the cloning and sequencing of its structural gene, nukA. tandfonline.com This gene encodes the 57-amino acid precursor peptide, NukA, which includes a 30-amino acid leader peptide and the 27-amino acid propeptide region that becomes the mature lantibiotic. tandfonline.com The deduced amino acid sequence of the propeptide showed significant similarity to other lacticin-481 type lantibiotics. tandfonline.com Later research identified an identical bacteriocin (B1578144), named nukacin 3299, from Staphylococcus simulans, with the biosynthetic genes located on a plasmid. researchgate.net

Current research on the nukacin precursor and its biosynthetic pathway is multifaceted. A central focus is on the enzymatic machinery. Studies have investigated the roles of the key biosynthetic proteins:

NukM : This single LanM-type enzyme is responsible for the post-translational modifications of the NukA precursor peptide. bohrium.comnih.gov It carries out both the dehydration of serine/threonine residues and the subsequent cyclization reactions to form the lanthionine bridges. bohrium.com In vitro reconstitution experiments have confirmed that NukM can fully modify the NukA peptide. bohrium.com

NukT : This is an ATP-binding cassette (ABC) transporter that performs the dual functions of cleaving the leader peptide from the modified NukA precursor and exporting the mature nukacin ISK-1 from the cell. nih.govnih.gov Research has shown that the peptidase activity of NukT is dependent on ATP hydrolysis and that its peptidase and ATP-binding domains must function cooperatively. bohrium.comnih.gov

The mode of action of the mature nukacin ISK-1 is another active area of investigation. It is known to inhibit the cell wall biosynthesis of target bacteria by binding to the peptidoglycan precursor, Lipid II. portlandpress.com Studies using nukacin ISK-1 variants have demonstrated that its ring A structure is critical for this interaction. portlandpress.com Furthermore, research has highlighted the importance of the N-terminal region of nukacin ISK-1, particularly its positively charged lysine (B10760008) residues, for its initial binding to the bacterial membrane. asm.org The development of heterologous expression systems, for instance in Lactococcus lactis, facilitates the production of nukacin ISK-1 and its variants for further study.

Properties

bioactivity

Antibacterial

sequence

KKKSGVIPTVSHDCHMNSFQFVFTCCS

Origin of Product

United States

Biosynthesis and Maturation Pathway of Lantibiotic Nukacin Precursor

Ribosomal Synthesis of the Prepeptide (NukA)

The initial step in nukacin biosynthesis is the translation of the nukA gene into a linear precursor peptide known as NukA. This process occurs on the ribosome, following the standard mechanism of protein synthesis.

Prepeptide Architecture: N-terminal Leader Peptide and C-terminal Propeptide

The ribosomally synthesized NukA prepeptide is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. doi.org The leader peptide, which is typically 23 to 30 amino acids long, serves as a recognition signal for the biosynthetic enzymes and keeps the peptide inactive until it is exported from the cell. researchgate.netasm.orgtandfonline.com It plays a crucial role in guiding the post-translational modification machinery to the propeptide region. oup.com The C-terminal propeptide is the portion of the precursor that undergoes extensive enzymatic modification to ultimately become the mature nukacin. doi.org In the case of nukacin ISK-1, the precursor peptide (NukA) consists of 57 amino acids, with a 30-amino acid leader peptide and a 27-residue propeptide. researchgate.net After modifications, the leader peptide is cleaved off by the transporter protein NukT. researchgate.net

Component Function Reference
N-terminal Leader PeptideGuides post-translational modifications; maintains inactivity of the peptide. oup.com
C-terminal PropeptideUndergoes enzymatic modifications to form the mature lantibiotic. doi.org

Genetic Determinants of NukA (nukA gene)

The genetic blueprint for the NukA prepeptide is the structural gene nukA. nih.govtandfonline.com This gene is part of a larger biosynthetic gene cluster located on a plasmid in the producing bacterium, Staphylococcus warneri ISK-1. nih.gov The gene cluster contains all the necessary genes for nukacin production, including those for the modification enzyme (nukM), the transporter and processing protein (nukT), and immunity factors (nukFEG). nih.govplos.org Transcriptional analysis has shown that the expression of the nukA gene can be enhanced by environmental factors such as osmotic stress. nih.gov

Post-Translational Modifications (PTMs) by Biosynthetic Enzymes

Following ribosomal synthesis, the NukA prepeptide undergoes a series of critical enzymatic modifications, which are essential for its structure and antimicrobial activity.

Role of NukM in Dehydration and Cyclization Reactions

The key enzyme responsible for the post-translational modification of NukA is NukM. nih.gov NukM is a bifunctional enzyme, belonging to the LanM family of lantibiotic synthetases, which catalyzes two distinct but coordinated reactions: dehydration and cyclization. doi.orgresearchgate.net Unlike Class I lantibiotics which require two separate enzymes (LanB and LanC) for these steps, Class II lantibiotics like nukacin utilize the single, dual-function NukM enzyme. doi.org Yeast two-hybrid assays have shown that NukM interacts with the transporter protein NukT, suggesting that these biosynthetic enzymes may form a membrane-localized complex to carry out the modification of NukA at the cytoplasm membrane. nih.govtandfonline.com

Enzyme Family Function Reference
NukMLanMCatalyzes both dehydration of Ser/Thr and cyclization to form thioether rings. doi.orgresearchgate.net
Formation of Unusual Amino Acids: Lanthionine (B1674491) and 3-Methyllanthionine

The hallmark of lantibiotics is the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and 3-methyllanthionine (MeLan). oup.comacs.org These structures are formed in a two-step process catalyzed by NukM. First, specific serine and threonine residues within the NukA propeptide are dehydrated. researchgate.net Subsequently, the thiol groups of nearby cysteine residues perform a Michael-type addition to the resulting dehydroalanine (B155165) (from serine) and dehydrobutyrine (from threonine). doi.orgresearchgate.net This intramolecular cyclization results in the formation of stable lanthionine and 3-methyllanthionine rings, which are crucial for the conformational stability and biological activity of the final nukacin molecule. tandfonline.com The mature nukacin ISK-1 peptide contains one lanthionine and one 3-methyllanthionine residue. Co-expression of nukA and nukM in Escherichia coli has successfully demonstrated the introduction of these unusual amino acids into the prepeptide. nih.gov

Mechanism of Serine and Threonine Dehydration

The dehydration of serine and threonine residues by LanM enzymes like NukM is a critical prerequisite for cyclization. oup.com Unlike the glutamylation-elimination mechanism used by Class I LanB enzymes, LanM enzymes utilize a different pathway. frontiersin.org The dehydration catalyzed by NukM proceeds through the phosphorylation of the hydroxyl groups on serine and threonine residues, followed by the elimination of the phosphate (B84403) group to generate the unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgacs.org This process is ATP-dependent. frontiersin.org These reactive dehydro-residues are then susceptible to nucleophilic attack by cysteine thiols to form the characteristic thioether bridges of the mature lantibiotic. doi.orgresearchgate.net

Substrate Specificity of NukM

The enzyme NukM is a crucial component in the early stages of nukacin ISK-1 biosynthesis. nih.govnih.gov Its primary role is to catalyze the dehydration of specific serine and threonine residues within the NukA propeptide and subsequently facilitate the cyclization of these modified residues with cysteine, forming the characteristic lanthionine and methyllanthionine rings. researchgate.netnih.gov

Research has demonstrated that NukM exhibits a high degree of substrate specificity. In vitro studies have shown that NukM requires the presence of the leader peptide on the NukA precursor for its modification activity. nih.gov Furthermore, experiments involving the heterologous expression of the nukacin ISK-1 biosynthetic gene cluster have revealed that the biosynthetic enzymes of nukacin ISK-1, including NukM, are unable to process the precursor peptide of a closely related lantibiotic, lacticin 481 (LctA), despite LctA sharing significant sequence identity with NukA. researchgate.net This highlights the stringent recognition requirements of NukM for its cognate substrate.

Role of NukT in Leader Peptide Cleavage and Secretion

NukT is a bifunctional protein that plays a central role in the final steps of nukacin ISK-1 maturation and export. nih.govmicrobiologyresearch.org It functions as both a peptidase, responsible for cleaving the N-terminal leader peptide from the modified NukA precursor, and as an ABC transporter that secretes the mature nukacin ISK-1 across the cell membrane. researchgate.netmicrobiologyresearch.org

ATP-Binding Cassette (ABC) Transporter Function

NukT belongs to the ATP-binding cassette (ABC) transporter superfamily. nih.govmicrobiologyresearch.org These transporters are characterized by their ability to utilize the energy derived from ATP hydrolysis to drive the transport of various molecules across cellular membranes. nih.gov Structurally, ABC transporters typically consist of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs), also known as ATP-binding cassettes. microbiologyresearch.org In the case of NukT, all these domains are fused into a single polypeptide chain. microbiologyresearch.org The NBDs bind and hydrolyze ATP, providing the conformational changes necessary for the translocation of the mature nukacin ISK-1 from the cytoplasm to the extracellular space. nih.govasu.edu

Peptidase Domain Activity and ATP Hydrolysis Requirement

A distinctive feature of NukT is its N-terminal peptidase domain (PEP). nih.govmicrobiologyresearch.org This domain is responsible for the proteolytic cleavage of the leader peptide from the modified NukA precursor. nih.gov In vitro reconstitution studies have demonstrated that the peptidase activity of NukT is intrinsically linked to and dependent on ATP hydrolysis by its C-terminal ATP-binding domain (ABD). nih.govnih.gov This means that the cleavage of the leader peptide does not occur without the energy supplied by ATP. nih.gov Furthermore, research indicates that the peptidase activity of the PEP domain significantly enhances the ATPase activity of the NBD region, highlighting a cooperative relationship between these two functional domains. asu.edunih.gov The peptidase domain of NukT is thought to be a cysteine protease, as its activity is inhibited by serine/cysteine protease inhibitors. nih.gov

Coupling of Cleavage and Secretion

The dual functionality of NukT ensures a tight coupling between the final maturation step (leader peptide cleavage) and the secretion of the active antibiotic. nih.govmicrobiologyresearch.org The leader peptide cleavage occurs in the cytoplasm before the mature peptide is secreted. microbiologyresearch.org This intracellular cleavage is a prerequisite for the recognition and subsequent export of the substrate by NukT. microbiologyresearch.orgresearchgate.net The cooperative functioning of the peptidase and ATP-binding domains is indispensable for the proper functioning of NukT. nih.govmicrobiologyresearch.org This intricate mechanism prevents the release of immature or improperly modified peptides and ensures the efficient and controlled export of the final, active nukacin ISK-1. microbiologyresearch.org

Subcellular Localization of Biosynthetic Machinery

The spatial organization of the biosynthetic enzymes is critical for the efficient production of nukacin ISK-1.

Membrane Localization of NukM and NukT

Both NukM and NukT have been found to be located at the cytoplasm membrane. nih.govresearchgate.net Western blot analysis of cell fractions from S. warneri ISK-1 has shown that both proteins are present in the membrane fraction but not in the cytoplasm. researchgate.net Interestingly, when NukM is expressed heterologously in Staphylococcus carnosus TM300, it also localizes to the cytoplasm membrane, even in the absence of NukT. nih.govresearchgate.net Yeast two-hybrid assays and surface plasmon resonance experiments have further suggested that NukM and NukT form a membrane-located multimeric protein complex, which also associates with the precursor peptide, NukA. nih.govnih.gov This co-localization suggests that the post-translational modification of the nukacin ISK-1 precursor occurs at the cytoplasmic membrane, forming a membrane-bound maturation complex. nih.govoup.com

Protein-Protein Interactions within the Biosynthetic Complex (e.g., NukA-NukM-NukT)

The biosynthesis of the lantibiotic nukacin ISK-1 is a highly coordinated process that relies on the formation of a membrane-associated protein complex. This complex facilitates the sequential modification and transport of the precursor peptide, NukA. The key players in this intricate machinery are the precursor peptide itself (NukA), the modification enzyme (NukM), and the ABC transporter (NukT). researchgate.nettandfonline.comnih.gov Extensive research, including localization analyses, yeast two-hybrid assays, and surface plasmon resonance (SPR), has elucidated the critical protein-protein interactions that govern the maturation of the nukacin precursor. tandfonline.comnih.govjst.go.jpresearchgate.net

Localization studies of NukM and NukT in the producing organism, Staphylococcus warneri ISK-1, have revealed that both proteins are situated at the cytoplasm membrane. tandfonline.comnih.gov Interestingly, when NukM is expressed heterologously, it maintains its membrane localization even in the absence of NukT, suggesting an inherent affinity for the cell membrane. tandfonline.com This co-localization is fundamental for the formation of a multimeric biosynthetic complex where the post-translational modifications of NukA occur. tandfonline.comnih.gov

Yeast two-hybrid assays have provided significant insights into the stoichiometry and associations within this complex. These studies have demonstrated that a complex forms, which includes at least two molecules of NukM and two molecules of NukT, in association with the precursor peptide, NukA. tandfonline.comnih.govjst.go.jp This suggests a sophisticated quaternary structure that brings all necessary components into close proximity for efficient processing.

Further evidence of direct interaction comes from in vitro binding assays. Surface plasmon resonance (SPR) biosensor analysis has confirmed a direct interaction between the membrane-located NukM and the precursor peptide NukA. tandfonline.comnih.govjst.go.jpresearchgate.net This interaction is the initial step in the modification pathway, where NukM recognizes and binds to the NukA precursor to carry out dehydration and subsequent cyclization reactions. researchgate.net

In addition to the NukA-NukM interaction, a physical association between the modification enzyme NukM and the transporter NukT has also been established. Yeast two-hybrid studies have shown an interaction between NukM and the N-terminal peptidase domain of NukT. researchgate.netacs.org This interaction is crucial as NukT is a bifunctional protein responsible for both cleaving the leader peptide from the modified NukA and exporting the mature nukacin ISK-1. researchgate.netnih.govnih.gov The association between NukM and NukT ensures a seamless handoff of the modified precursor from the modification enzyme to the processing and transport machinery, highlighting an integrated maturation process at the membrane. researchgate.netresearchgate.net

The table below summarizes the key proteins involved in the nukacin precursor biosynthetic complex and their established interactions.

ProteinFunctionInteracting PartnersSupporting Evidence
NukA Precursor peptideNukM, NukTYeast two-hybrid assay tandfonline.comnih.govjst.go.jp
NukM Modification enzyme (dehydration and cyclization)NukA, NukT (peptidase domain)Surface plasmon resonance, Yeast two-hybrid assay tandfonline.comnih.govresearchgate.netacs.org
NukT ABC transporter (leader peptide cleavage and export)NukA, NukMYeast two-hybrid assay tandfonline.comnih.govresearchgate.netacs.org

Genetic Organization and Transcriptional Regulation of Lantibiotic Nukacin Precursor Biosynthesis

Lantibiotic Nukacin Precursor Gene Cluster Characterization

The genetic determinants for nukacin ISK-1 production are located on the plasmid pPI-1 in Staphylococcus warneri ISK-1. nih.govresearchgate.net Detailed sequence analysis has revealed a well-organized cluster of genes essential for the biosynthesis, transport, and immunity related to this lantibiotic.

The core of the nukacin biosynthetic machinery is composed of three indispensable genes: nukA, nukM, and nukT. nih.govnih.gov The inactivation of any of these genes results in the complete loss of nukacin ISK-1 production, highlighting their critical roles in the biosynthetic pathway. nih.gov

nukA : This gene serves as the structural gene, encoding the precursor peptide of nukacin ISK-1, often referred to as a prepeptide. nih.govresearchgate.net

nukM : Predicted to encode an enzyme responsible for the post-translational modification of the NukA prepeptide. These modifications are characteristic of lantibiotics and are crucial for their biological activity. nih.govresearchgate.net

nukT : This gene is predicted to be involved in the secretion of the modified nukacin peptide. nih.govresearchgate.net

Transcriptional analyses have shown that nukM and nukT are part of a larger operon that includes several other genes, while nukA appears to be transcribed separately. nih.govresearchgate.net

Core Biosynthetic Genes of the Nukacin Precursor
GenePredicted FunctionReference
nukAStructural gene encoding the precursor peptide nih.govresearchgate.net
nukMPost-translational modification of the precursor peptide nih.govresearchgate.net
nukTSecretion of the modified nukacin nih.govresearchgate.net

Flanking the core biosynthetic genes are several accessory genes and open reading frames (ORFs) that play crucial roles in immunity and potentially in regulation. The nukacin gene cluster is known to consist of at least six genes (nukA, -M, -T, -F, -E, -G) and two open reading frames, ORF1 and ORF7. nih.govresearchgate.net ORF7 has been designated as nukH. researchgate.net

nukFEG : These genes are predicted to form a membrane-associated complex that functions as an ABC transporter, contributing to the self-protection or immunity of the producing organism against nukacin ISK-1. nih.govresearchgate.netnih.gov

nukH (formerly ORF7): This gene encodes a novel type of immunity protein. tandfonline.comnih.gov NukH is a membrane-localized protein that works in concert with NukFEG to provide robust immunity. nih.govtandfonline.comoup.com It is thought to bind to nukacin ISK-1, preventing it from disrupting the producer's cell membrane. tandfonline.com The cooperative action of NukFEG and NukH is essential for the high level of self-protection observed in S. warneri ISK-1. nih.govtandfonline.comoup.com

ORF1 : This open reading frame is transcribed independently from the other genes in the cluster. nih.govresearchgate.net Its precise function in nukacin biosynthesis or regulation is not yet fully elucidated.

Transcriptional studies have revealed that nukM, nukT, nukF, nukE, nukG, and nukH (ORF7) constitute a single operon, indicating a coordinated expression of the machinery for modification, transport, and immunity. nih.govresearchgate.net

Accessory Genes and ORFs in the Nukacin Gene Cluster
Gene/ORFPredicted/Known FunctionTranscriptional UnitReference
nukFEGABC transporter complex for self-immunityPart of the nukM-ORF7 operon nih.govresearchgate.netnih.gov
nukH (ORF7)Lantibiotic-binding immunity proteinPart of the nukM-ORF7 operon researchgate.nettandfonline.comnih.govoup.com
ORF1Function not fully elucidatedTranscribed independently nih.govresearchgate.net

Regulatory Mechanisms of Gene Expression

The production of the nukacin precursor is a tightly regulated process, influenced by both environmental cues and potentially by the presence of the lantibiotic itself.

Environmental conditions can significantly impact the biosynthesis of nukacin. Notably, osmotic stress has been shown to enhance the production of this lantibiotic. Studies have demonstrated that the transcriptional levels of both the structural gene, nukA, and the modification gene, nukM, are increased in the presence of osmotic stressors. nih.gov This suggests that the regulation of nukacin biosynthesis is, at least in part, a response to changes in the external environment of the bacterium.

In the biosynthesis of some lantibiotics, such as nisin, a phenomenon known as autoregulation occurs, where the mature lantibiotic induces the transcription of its own biosynthetic gene cluster. nih.govcore.ac.uk However, investigations into a similar mechanism for nukacin have yielded different results. The expression level of the nukA transcript was found to be only slightly enhanced by the presence of nukacin ISK-1. nih.gov This finding suggests that the expression of the nukacin gene cluster is not primarily controlled by an autoregulatory circuit. nih.gov

Two-component systems (TCSs), typically consisting of a sensor histidine kinase and a response regulator, are common mechanisms for signal transduction and gene regulation in bacteria. nih.gov While TCSs are known to be involved in the autoregulation of other lantibiotics like nisin, their direct role in regulating the production of nukacin in S. warneri is not as clearly defined. nih.gov However, TCSs in other bacteria, such as Staphylococcus aureus, have been implicated in the resistance to nukacin ISK-1. Specifically, the TCSs GraRS, BraRS, and VraSR have been shown to be involved in the response of S. aureus to the presence of nukacin ISK-1, suggesting they are part of a defense mechanism against this bacteriocin (B1578144). nih.govresearchgate.net This highlights the importance of TCSs in the broader context of lantibiotic interaction, although their specific function in the transcriptional regulation of the nukacin precursor's biosynthesis in the producing organism remains an area for further investigation.

Molecular Mechanisms of Action of Mature Nukacin

Interaction with Bacterial Cell Wall Precursors

Nukacin's interaction with bacterial cell wall precursors is a highly specific process that serves as the initial and critical step in its antimicrobial action. This interaction is primarily mediated by its binding to Lipid II, a key intermediate in the peptidoglycan biosynthesis pathway.

Binding to Lipid II as a Docking Molecule

Nukacin ISK-1 utilizes Lipid II as a docking molecule to anchor itself to the bacterial cell membrane, a crucial step for its inhibitory function. acs.orgacs.orgplos.orgnih.govportlandpress.com This binding event is a high-affinity interaction, with studies reporting apparent dissociation constants (KD) for nukacin ISK-1 and its more active variant, nukacin D13E, to be 0.17 μM and 0.19 μM, respectively. acs.orgacs.org In contrast, a less active variant, nukacin D13A, exhibits a significantly lower affinity for Lipid II, with a KD of 3.6 μM at a higher concentration. acs.orgacs.org A variant lacking the critical Ring A structure, nukacin C14S, shows no interaction with Lipid II, highlighting the importance of this specific structural motif for binding. acs.orgacs.org The affinity of nukacin ISK-1 for Lipid II is comparable to that of other well-known Lipid II-binding lantibiotics such as nisin, bovicin HC5, and clausin. acs.orgacs.org The binding is predominantly an enthalpy-driven process. acs.orgacs.org

Nukacin VariantApparent Dissociation Constant (KD) for Lipid II (μM)Binding Characteristics
Nukacin ISK-10.17High affinity, enthalpy-driven
Nukacin D13E0.19High affinity, enthalpy-driven
Nukacin D13A3.6Lower affinity
Nukacin C14SNo interactionLacks critical binding motif

Role of Specific Lanthionine (B1674491) Rings (e.g., Ring A, Ring C) in Lipid II Recognition

The recognition and binding of Lipid II by nukacin ISK-1 are mediated by specific structural domains within the lantibiotic, particularly the lanthionine rings. researchgate.net Ring A of nukacin ISK-1 plays a pivotal role in this interaction, functioning as the primary Lipid II-binding motif. acs.orgresearchgate.netnih.govresearchgate.net This ring structure is believed to interact directly with the pyrophosphate moiety of Lipid II. researchgate.net The importance of Ring A is underscored by the observation that its absence, as in the nukacin C14S variant, completely abrogates Lipid II binding. acs.orgacs.org Furthermore, specific amino acid residues within Ring A, such as Asp13, are critical for this interaction. acs.orgacs.org

In addition to the essential role of Ring A, Ring C has also been implicated in the binding of nukacin ISK-1 to Lipid II. researchgate.net It is proposed that the hydrophobic surface formed by residues in the Ring C region interacts with the isoprene (B109036) chain of Lipid II. researchgate.net This dual interaction, involving both Ring A and Ring C, likely contributes to the high affinity and specificity of nukacin ISK-1 for its target. researchgate.net

Influence of Electrostatic Interactions on Membrane Binding

Electrostatic interactions play a crucial role in the initial association of nukacin ISK-1 with the bacterial membrane, a prerequisite for its subsequent binding to Lipid II. portlandpress.comnih.gov Nukacin ISK-1 possesses a net positive charge, which facilitates its attraction to the negatively charged components of the bacterial cell membrane, such as anionic phospholipids. nih.govresearchgate.net This electrostatic binding is a key initial step that increases the local concentration of the lantibiotic at the membrane surface, thereby enhancing the probability of encountering and binding to Lipid II. portlandpress.comnih.gov

Research has shown that nukacin ISK-1 binds more strongly to anionic model membranes than to zwitterionic ones, confirming the importance of electrostatic forces in this interaction. nih.gov Specifically, the three lysine (B10760008) residues located at the N-terminus of nukacin ISK-1 are crucial for this electrostatic binding to the target membrane. nih.govasm.org The removal of these positively charged residues significantly diminishes the peptide's ability to bind to the membrane and, consequently, its antibacterial activity. nih.gov

Inhibition of Peptidoglycan Cell Wall Biosynthesis

Following its binding to Lipid II, nukacin exerts its primary antimicrobial effect by inhibiting the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. acs.orgacs.orgnih.govportlandpress.comnih.gov This inhibition disrupts the normal process of cell wall construction and ultimately leads to a cessation of bacterial growth.

Molecular Pathway of Inhibition

The molecular pathway of inhibition by nukacin ISK-1 involves the sequestration of Lipid II, which prevents its incorporation into the growing peptidoglycan chain. portlandpress.com By binding to Lipid II, nukacin effectively removes this essential precursor from the cell wall synthesis machinery. acs.orgacs.orgnih.gov This leads to an accumulation of the lipid II precursor inside the cell. acs.orgnih.govresearchgate.net The disruption of this pathway ultimately weakens the cell wall, making the bacterium susceptible to osmotic lysis and inhibiting cell division, as evidenced by the lack of complete septum formation in treated cells. nih.gov

Differentiation from Pore-Forming Lantibiotics (e.g., Nisin)

A key feature that distinguishes nukacin ISK-1 from other lantibiotics, such as the well-characterized nisin, is its mechanism of action. plos.orgnih.govportlandpress.comnih.govasm.org While both nukacin ISK-1 and nisin utilize Lipid II as a docking molecule, their subsequent actions diverge significantly. plos.orgnih.govportlandpress.comnih.gov Nisin, a type-A(I) lantibiotic, is known to form pores in the bacterial membrane after binding to Lipid II, leading to the dissipation of the membrane potential and leakage of cellular contents, resulting in a bactericidal effect. plos.orgnih.govasm.orgresearchgate.net

In contrast, nukacin ISK-1, a type-A(II) lantibiotic, does not form pores in the cell membrane. nih.govportlandpress.comnih.gov Studies have shown that treatment with nukacin ISK-1 does not cause membrane depolarization or the efflux of ATP or K+ ions from sensitive bacterial cells. nih.gov Instead, its primary mechanism of action is the inhibition of cell wall biosynthesis, which leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the cells. plos.orgnih.gov Although it doesn't form pores itself, nukacin ISK-1 can block the membrane depolarization activity of nisin, suggesting they may compete for the same binding site (Lipid II). nih.govasm.org

FeatureNukacin ISK-1Nisin
Lantibiotic TypeType-A(II)Type-A(I)
Lipid II BindingYesYes
Pore FormationNoYes
Effect on Membrane PotentialNo dissipationDissipation
Primary MechanismInhibition of cell wall biosynthesisPore formation and inhibition of cell wall biosynthesis
Antimicrobial EffectBacteriostaticBactericidal

Bacteriostatic versus Bactericidal Activities and Molecular Basis

The antimicrobial action of nukacin ISK-1, a type A(II) lantibiotic, is primarily characterized as bacteriostatic. This mode of action involves the inhibition of bacterial growth and replication without causing immediate cell death. When exposed to nukacin ISK-1, sensitive bacterial strains exhibit a cessation of growth, which is observable by a stabilization in both viable cell counts (CFU) and the optical density of the culture. nih.govasm.org This contrasts sharply with bactericidal agents like the type A(I) lantibiotic nisin, which induce a rapid decline in both cell viability and culture turbidity due to cell lysis. nih.gov

However, the activity of nukacin ISK-1 is not exclusively bacteriostatic. Research has revealed that its mechanism can shift to bactericidal against specific bacterial strains. While it demonstrates clear bacteriostatic effects against bacteria such as Bacillus subtilis and Lactobacillus sakei, it exhibits bactericidal activity against Micrococcus luteus and Staphylococcus simulans. tandfonline.comtandfonline.com In these cases, treatment with nukacin ISK-1 leads to a significant decrease in cell viability and observable cell lysis. tandfonline.com This dual-activity potential suggests that the specific characteristics of the target bacterium, such as membrane lipid composition or thickness, play a crucial role in determining the ultimate outcome of the interaction. tandfonline.comtandfonline.com

The molecular basis for its predominant bacteriostatic action lies in its ability to interfere with cell wall biosynthesis by binding to the essential peptidoglycan precursor, Lipid II. researchgate.net Unlike nisin, which uses Lipid II as a docking molecule to subsequently form pores, nukacin ISK-1's interaction primarily halts the cell wall synthesis process, thereby arresting cell growth without compromising membrane integrity. researchgate.net

Analysis of Cell Membrane Integrity and Potential Dissipation

A key feature of nukacin ISK-1's bacteriostatic mechanism is that it does not disrupt the integrity of the bacterial cell membrane. nih.gov Studies on sensitive strains like Bacillus subtilis have shown that nukacin ISK-1 fails to dissipate the membrane potential. nih.govtandfonline.com Furthermore, it does not form pores that would permit the efflux of intracellular components such as potassium ions (K+) or ATP. nih.govresearchgate.net This mechanism is fundamentally different from that of pore-forming lantibiotics like nisin, which cause a high degree of membrane depolarization and leakage of cytoplasmic contents, leading to cell death. nih.gov

Interestingly, nukacin ISK-1 can antagonize the activity of nisin. Bacterial cells pre-treated with nukacin ISK-1 become resistant to the membrane-depolarizing effects of nisin. nih.gov This suggests that both lantibiotics share a common binding site on the cell, which is understood to be Lipid II. nih.govresearchgate.net By binding to Lipid II, nukacin ISK-1 not only inhibits cell wall synthesis but also physically obstructs nisin from accessing its target to form pores. nih.gov

In the instances where nukacin ISK-1 acts bactericidally, such as against M. luteus and S. simulans, the mechanism does involve compromising the cell membrane. In these specific strains, nukacin ISK-1 was found to dissipate the membrane potential and cause the leakage of K+ ions, suggesting the formation of small, specific pores. tandfonline.comresearchgate.net This strain-dependent ability to alter membrane integrity underscores the complexity of its mode of action. tandfonline.com

Effects on Cell Division and Septum Formation

Nukacin ISK-1 exerts a significant and visible impact on bacterial cell division, specifically targeting processes related to septum formation and cell wall construction. nih.gov Microscopic examination of Bacillus subtilis cells treated with nukacin ISK-1 reveals distinct morphological changes. The cells are often found in single arrangements, indicating a failure to complete the final stages of cell division. nih.gov A primary reason for this is the incomplete formation of the septum, the partition that divides the two daughter cells. nih.govresearchgate.net

Specificity of Antimicrobial Activity Against Target Bacterial Strains

Nukacin ISK-1 demonstrates a targeted spectrum of activity, primarily against Gram-positive bacteria. nih.gov Its antimicrobial spectrum is similar to that of nisin, though it is generally less potent. nih.gov The specificity of its action is intrinsically linked to its molecular target, Lipid II, a highly conserved precursor in bacterial cell wall synthesis. researchgate.netnih.gov

The activity of nukacin ISK-1 varies significantly depending on the target species, exhibiting a range from bacteriostatic to bactericidal effects. tandfonline.comresearchgate.net For example, it is bacteriostatic against Bacillus subtilis and Lactobacillus sakei, but bactericidal against Micrococcus luteus and Staphylococcus simulans. tandfonline.com A variant, nukacin IVK45, was found to be bacteriostatic against the Gram-negative Moraxella catarrhalis and bactericidal against M. luteus, but inactive against Staphylococcus aureus. nih.gov This highlights that subtle differences in bacterial cell envelope structure can profoundly influence the peptide's efficacy and mechanism. tandfonline.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for nukacin ISK-1 against various bacterial strains, illustrating its range of activity.

Bacterial StrainActivity TypeReference
Bacillus subtilisBacteriostatic tandfonline.com
Lactobacillus sakeiBacteriostatic tandfonline.com
Staphylococcus aureusBacteriostatic nih.gov
Micrococcus luteusBactericidal tandfonline.comtandfonline.com
Staphylococcus simulansBactericidal tandfonline.comtandfonline.com
Streptococcus bovisSlight decrease in viability tandfonline.com

Molecular Basis of Producer Self Immunity to Lantibiotic Nukacin

Immunity Gene Cluster Characterization (nukFEG, nukH)

The gene cluster responsible for nukacin ISK-1 biosynthesis also contains the genes essential for producer self-immunity. nih.gov Genetic analysis has identified a specific locus comprising the genes nukF, nukE, and nukG, which together encode the components of an ABC transporter, collectively known as NukFEG. tandfonline.comoup.com Sequence comparisons suggest these proteins are key contributors to immunity. nih.gov

Adjacent to the ABC transporter genes, another open reading frame, previously designated ORF7 and now named nukH, has been identified. nih.govtandfonline.com This gene encodes a membrane-associated protein, NukH, which functions as a novel type of lantibiotic-binding immunity protein. tandfonline.comoup.com Studies using recombinant Lactococcus lactis strains demonstrated that while expression of either nukFEG or nukH alone provides partial immunity against nukacin ISK-1, the co-expression of both is required to achieve a high degree of resistance, indicating they function cooperatively. nih.govtandfonline.com This two-component system, consisting of the NukFEG transporter and the NukH binding protein, forms the foundation of self-immunity for the nukacin producer. nih.gov

GeneEncoded ProteinPutative FunctionRole in Immunity
nukF NukFABC Transporter ComponentPart of the efflux pump
nukE NukEABC Transporter ComponentPart of the efflux pump
nukG NukGABC Transporter ComponentPart of the efflux pump
nukH NukHLantibiotic-Binding ProteinCaptures nukacin on the cell surface

Mechanism of Immunity Conferred by ABC Transporters (NukFEG)

The NukFEG complex is a classic example of a LanFEG-type ABC transporter, a common immunity strategy among lantibiotic producers. nih.gov These transporters act as molecular pumps, actively removing the lantibiotic from the vicinity of the cell membrane to prevent pore formation and subsequent cell death. researchgate.net

The function of the NukFEG transporter is an active process that requires metabolic energy. nih.gov ABC transporters harness the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. asm.org Experiments utilizing fluorescein-labeled nukacin ISK-1 (FITC-nuk) have elucidated this energy dependence. In energy-deprived cells expressing the full immunity system (nukFEGH), the labeled nukacin remains bound to the cell surface. nih.govnih.gov However, upon the addition of glucose as an energy source, a time-dependent decrease in cell-associated fluorescence is observed. nih.govnih.gov This demonstrates that NukFEG actively transports nukacin from the cell membrane to the extracellular space in an energy-dependent manner, effectively reducing its local concentration and preventing it from damaging the producer cell. nih.govresearchgate.net

The NukFEG transporter does not act in isolation but functions in close concert with the NukH protein. nih.gov While NukFEG is the primary driver of efflux, NukH plays a crucial role as an accessory protein that first captures the lantibiotic. tandfonline.com This cooperative model suggests a two-step process: NukH first binds to nukacin molecules at the cell surface, and then the captured lantibiotic is passed to and expelled by the NukFEG transporter. nih.gov The requirement of both components for full immunity underscores this functional cooperation, with NukFEG playing the major role in transport and NukH acting as an essential binding partner. tandfonline.comasm.org

Role of Lantibiotic-Binding Immunity Proteins (NukH)

NukH represents a novel class of lantibiotic immunity proteins, distinct from other known immunity proteins like NisI. tandfonline.comnih.gov It is a membrane protein with three transmembrane domains. tandfonline.comnih.gov Its primary function is to specifically recognize and bind nukacin ISK-1 on the cell surface, thereby preventing it from inserting into the cytoplasmic membrane. tandfonline.com

FeatureNukFEG (ABC Transporter)NukH (Binding Protein)
Primary Function Efflux/TransportBinding/Recognition
Energy Requirement Energy-dependent (ATP hydrolysis)Energy-independent
Mechanism Pumps nukacin away from the membraneCaptures nukacin on the cell surface
Immunity Level (Alone) PartialPartial (lower than NukFEG)
Combined Immunity High degree of immunity achieved through cooperation

Unlike the transport activity of NukFEG, the initial binding of nukacin by NukH is an energy-independent process. nih.gov This was demonstrated in studies with energy-deprived recombinant L. lactis cells expressing nukH. researchgate.net Even in the absence of an energy source like glucose, these cells specifically bound FITC-labeled nukacin, whereas cells without NukH did not. nih.govasm.org This indicates that NukH functions as a passive receptor that captures nukacin molecules before they can be actively removed by NukFEG. nih.govnih.gov

The interaction between NukH and nukacin ISK-1 is highly specific. nih.gov Nukacin ISK-1's structure consists of a flexible N-terminal tail and a more rigid, globular C-terminal region containing characteristic lanthionine (B1674491) rings. nih.gov Inhibition assays have revealed that NukH specifically recognizes this C-terminal ring region. nih.govresearchgate.net In these experiments, the binding of FITC-nuk to nukH-expressing cells was effectively inhibited by the addition of unlabeled nukacin or derivatives lacking the N-terminal tail. nih.govnih.gov Conversely, a synthesized N-terminal tail region alone failed to inhibit the interaction. nih.govresearchgate.net This provides strong evidence that the binding and recognition site for NukH lies within the structurally complex C-terminal portion of the nukacin molecule. nih.gov

Structural Biology and Structure Activity Relationships of Nukacin and Its Precursor

Conformational Studies of Nukacin Precursor during Maturation

The maturation of the nukacin precursor, or prepeptide (NukA), involves a series of enzymatic modifications that transform the linear, ribosomally synthesized peptide into a structurally complex and active bacteriocin (B1578144). nih.gov This process begins with the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide region. The leader peptide is crucial as it guides the core peptide through the maturation machinery, preventing premature activity and ensuring correct modification. researchgate.netfrontiersin.org

For nukacin ISK-1, a type-A(II) lantibiotic, the modification is carried out by the enzyme NukM, which is responsible for both dehydration of specific serine and threonine residues and the subsequent cyclization reactions that form the characteristic thioether bridges. nih.gov The entire maturation complex, including NukM and the transporter protein NukT, is localized at the cytoplasmic membrane. nih.gov

While detailed atomic-level conformational snapshots of the nukacin precursor during each modification step are not fully elucidated, the process necessitates that the precursor peptide adopts specific conformations to be recognized by and correctly positioned within the active sites of the NukM enzyme. frontiersin.orgnih.gov The leader peptide plays a significant role in presenting the core peptide in a suitable conformation for these modifications to occur efficiently and in the correct regioselective manner. frontiersin.org Following modification, the leader peptide is cleaved, releasing the mature, active nukacin. nih.gov

Impact of Leader Peptide Structure on Biosynthesis Efficiency

The leader peptide of the nukacin precursor is not merely a passive component but an active participant that profoundly influences the efficiency of biosynthesis. Its primary functions are to serve as a recognition signal for the modification machinery and to maintain the precursor in an inactive state. frontiersin.org

Studies on various lantibiotics, including nisin, have demonstrated that specific regions within the leader peptide are essential for interaction with the modification enzymes. researchgate.netnih.gov For instance, the highly conserved FNLD box in the nisin leader is critical for binding to the dehydratase NisB. researchgate.net Although the specific recognition motifs for the nukacin leader and NukM interaction are less defined, a similar principle applies. The structural integrity of the leader peptide is paramount for the efficient recruitment of the modification enzyme NukM to the precursor peptide. nih.gov

Determination of Active Conformations of Mature Nukacin (e.g., Two Structural States)

Nuclear Magnetic Resonance (NMR) studies have revealed that mature nukacin ISK-1 is not static but exists in a dynamic equilibrium between two distinct structural states in an aqueous solution. researchgate.netresearchgate.net The rate of interconversion between these two conformations is slow, occurring on a timescale of seconds. researchgate.net

The primary difference between the two conformers lies in the relative orientation of the thioether-bridged rings, specifically ring A and ring C. researchgate.net This conformational heterogeneity is functionally significant. Through chemical shift perturbation analysis upon titration with lipid II, the molecular target of nukacin, it was determined that only one of the two states is capable of binding to lipid II. researchgate.netresearchgate.net This finding indicates that nukacin ISK-1 possesses a specific "active" conformation required for its antimicrobial activity, while the other state can be considered "inactive." This dynamic equilibrium and the existence of a distinct active state are crucial aspects of its biological function.

Elucidation of Key Residues and Regions for Biological Activity

Systematic analysis, particularly through mutagenesis studies, has been instrumental in identifying the amino acid residues and structural regions of nukacin ISK-1 that are essential for its antimicrobial activity. nih.govresearchgate.net These studies have mapped out the functional importance of different parts of the peptide, from the flexible N-terminal tail to the rigid, globular C-terminal region. nih.gov

The N-terminal region of nukacin ISK-1 is a linear, flexible tail that plays a critical role in the initial interaction with the target bacterial cell membrane. nih.govnih.gov This region is characterized by the presence of three lysine (B10760008) residues at positions 1, 2, and 3. nih.govresearchgate.net These positively charged residues are crucial for providing electrostatic interactions that guide the bacteriocin to the negatively charged surface of the bacterial membrane. nih.govnih.gov While mutagenesis studies have shown that these lysine residues are significantly variable and not essential for activity in the same way as the ring-forming residues, they are important for the effective binding of nukacin to the target cell. nih.govasm.org Truncation of this N-terminal tail has been shown to affect the peptide's ability to bind to target cells, underscoring its role in the initial stages of its mode of action. asm.org

The thioether bridges (lanthionine and methyllanthionine), which form the ring structures of nukacin ISK-1, are absolutely indispensable for its biological activity. nih.govresearchgate.net These rings are formed post-translationally and create a defined, rigid globular structure in the C-terminal part of the peptide. nih.gov

Mutagenesis experiments where the cysteine or modified serine/threonine residues involved in bridge formation were replaced resulted in a complete loss of antimicrobial bioactivity. nih.govresearchgate.net This demonstrates that the structural integrity of the ring system is a primary determinant of function. The thioether bridges serve two main purposes: they lock the peptide into its active conformation necessary for target recognition (e.g., binding to lipid II), and they confer significant proteolytic stability, protecting the peptide from degradation by host or target cell proteases. nih.govnih.gov

Comprehensive mutagenesis techniques, such as NNK scanning, have been employed to evaluate the importance of each individual amino acid residue in nukacin ISK-1. nih.govresearchgate.net This approach has allowed for the classification of residues into three categories: essential, relatively variable, and extensively variable.

The results clearly show that in addition to the ring-forming residues, a specific set of amino acids is essential for antimicrobial activity. These include Gly5, His12, Asp13, Met16, Asn17, and Gln20. nih.govresearchgate.net Alteration of these residues leads to a significant or complete loss of function, indicating they are likely part of the active site or are critical for maintaining the active conformation. Conversely, other residues were found to be more tolerant to substitution, suggesting they are less critical for direct interaction with the target. nih.govresearchgate.net

Notably, these studies have also led to the creation of nukacin ISK-1 variants with enhanced potency. The mutants Asp13Glu and Val22Ile were found to exhibit a twofold higher specific activity compared to the wild-type peptide, demonstrating the potential for bioengineering improved versions of this lantibiotic. nih.govresearchgate.net

Interactive Data Table: Summary of Nukacin ISK-1 Residue Importance

The following table summarizes the findings from NNK scanning mutagenesis studies on the 27 amino acid residues of nukacin ISK-1. nih.govresearchgate.net

PositionWild-Type ResidueFunctional ImportanceNotes
1LysSignificantly VariableInvolved in electrostatic interactions with the cell membrane.
2LysSignificantly VariableInvolved in electrostatic interactions with the cell membrane.
3LysSignificantly VariableInvolved in electrostatic interactions with the cell membrane.
4SerExtensively VariableTolerant to substitution.
5GlyEssentialReplacement leads to loss of bioactivity.
6ValRelatively VariableSome substitutions are tolerated.
7IleRelatively VariableSome substitutions are tolerated.
8ProExtensively VariableTolerant to substitution.
9ThrRing-FormingEssential for thioether bridge formation.
10ValRelatively VariableSome substitutions are tolerated.
11SerRing-FormingEssential for thioether bridge formation.
12HisEssentialReplacement leads to loss of bioactivity.
13AspEssentialAsp13Glu mutant showed 2x higher activity.
14CysRing-FormingEssential for thioether bridge formation.
15HisExtensively VariableTolerant to substitution.
16MetEssentialReplacement leads to loss of bioactivity.
17AsnEssentialReplacement leads to loss of bioactivity.
18CysRing-FormingEssential for thioether bridge formation.
19PheRelatively VariableSome substitutions are tolerated.
20GlnEssentialReplacement leads to loss of bioactivity.
21PheRelatively VariableSome substitutions are tolerated.
22ValRelatively VariableVal22Ile mutant showed 2x higher activity.
23PheRelatively VariableSome substitutions are tolerated.
24ThrRing-FormingEssential for thioether bridge formation.
25CysRing-FormingEssential for thioether bridge formation.
26CysRing-FormingEssential for thioether bridge formation.
27SerExtensively VariableTolerant to substitution.

Biotechnological Applications and Engineering of Lantibiotic Nukacin Precursor and Its Derivatives

Heterologous Expression Systems for Biosynthesis

The production of the nukacin precursor and its modified forms outside of its native producer, Staphylococcus warneri ISK-1, is crucial for both research and industrial applications. Heterologous expression allows for higher yields, simplified purification, and a platform for genetic engineering.

Escherichia coli and Lactococcus lactis have been successfully employed as host organisms for the biosynthesis of the nukacin precursor.

Escherichia coli has proven to be a valuable system for studying the post-translational modification of the nukacin precursor peptide, NukA. nih.govresearchgate.net A common strategy involves the co-expression of a hexa-histidine-tagged (His-tagged) NukA with the modification enzyme, NukM. nih.govresearchgate.net This approach allows for the production of the modified prepeptide, which can then be easily purified in a single step using affinity chromatography. researchgate.net Mass spectrometry analysis of the purified peptide confirms that NukM successfully catalyzes the formation of unusual amino acids, such as dehydrated residues (didehydroalanine and didehydrobutyrine) and (3-methyl)lanthionine rings, within the NukA sequence in the E. coli cytoplasm. nih.govresearchgate.net This methodology provides a powerful and straightforward tool for producing engineered peptides containing these unique structural features. researchgate.net

Lactococcus lactis , a Gram-positive bacterium generally recognized as safe (GRAS), is another key model organism for lantibiotic production. The nisin-controlled expression (NICE) system has been effectively used for the heterologous production of nukacin ISK-1 in L. lactis. researchgate.net Researchers have demonstrated that the artificial polycistronic expression of the nukAMTFEG-ORF7 gene cluster under the control of the NICE system leads to antimicrobial activity in the recombinant L. lactis host. researchgate.net The presence of mature nukacin ISK-1 in the culture supernatant was confirmed by mass analysis, indicating that the entire biosynthesis and export machinery is functional in this heterologous host. researchgate.net Studies have confirmed that the genes nukA (the precursor), nukM (the modifying enzyme), and nukT (the transporter) are indispensable for the production of nukacin ISK-1. researchgate.net

The table below summarizes key aspects of these heterologous expression systems.

Host OrganismExpression System/StrategyKey Genes ExpressedPurpose/OutcomeReference(s)
Escherichia coli Co-expression of tagged precursor and modification enzymeHis-tagged nukA and nukMProduction and purification of post-translationally modified NukA prepeptide for peptide engineering. nih.govresearchgate.netnih.gov
Lactococcus lactis Nisin-Controlled Expression (NICE) SystemnukAMTFEG-ORF7 gene clusterHeterologous production of fully mature, biologically active nukacin ISK-1. researchgate.net

Optimization of Expression Constructs and Conditions

Optimizing expression is critical for maximizing the yield of the nukacin precursor and its derivatives. A primary strategy involves the use of expression vectors that facilitate high-level production and subsequent purification. In E. coli, co-expression of His-tagged NukA and NukM allows for a straightforward, one-step purification of the modified prepeptide via affinity chromatography. researchgate.net

For expression in L. lactis, the nisin-controlled expression (NICE) system is a well-established and powerful tool. researchgate.net This inducible system allows for controlled expression of the nuk gene cluster, which is essential for producing the final, active lantibiotic. researchgate.net

General optimization strategies applicable to lantibiotic precursor expression include:

Codon Optimization: Adapting the DNA sequence of the precursor gene (nukA) and associated biosynthetic genes to match the codon usage of the expression host can significantly enhance translational efficiency and protein yield. thermofisher.com

Promoter Selection: The use of strong and inducible promoters, such as the T7 promoter in E. coli or the nisA promoter in the NICE system, allows for tightly regulated and high-level transcription. researchgate.netnih.gov

Culture Conditions: Optimization of parameters such as growth temperature, induction time, and inducer concentration is crucial. For instance, after induction with IPTG in E. coli, cultures are often incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 18 hours) to improve protein folding and solubility. acs.org

Directed Evolution and Rational Design of Nukacin Precursor Analogs

Lantibiotic engineering of the nukacin precursor aims to create novel peptides with enhanced stability, altered activity, or entirely new biological functions. nih.gov This is achieved through rational design and directed evolution, which leverages the promiscuity of the biosynthetic enzymes.

The defining characteristic of lantibiotics is the presence of unusual amino acids, which are not directly encoded by the genetic code but are formed through post-translational modifications. nih.gov These modifications are essential for the peptide's structure and biological activity. nih.gov

The primary strategy for introducing these residues into the NukA precursor is by harnessing the activity of the modification enzyme, NukM. nih.gov By co-expressing nukA and nukM in a host like E. coli, the ribosomally synthesized NukA prepeptide is modified by NukM, which catalyzes dehydration of serine and threonine residues and subsequent intramolecular addition of cysteine thiols to form lanthionine (B1674491) and 3-methyllanthionine bridges. nih.govresearchgate.net This in vivo modification system serves as a powerful tool for peptide engineering, allowing researchers to generate precursor peptides containing these complex structures. researchgate.net The process effectively transforms a standard peptide sequence into one with the unique chemical features of a lantibiotic. nih.gov

Engineering the NukA precursor can lead to variants with improved properties. Directed evolution, which mimics natural selection in a laboratory setting, is a powerful technique for enhancing enzyme function and, by extension, the properties of the resulting peptide. d-nb.infoberstructuralbioportal.org This process involves creating libraries of mutant precursor peptides, expressing them, and screening for progeny with enhanced traits, such as increased antimicrobial potency. d-nb.info

By modifying the propeptide region of NukA, it is possible to create variants with enhanced stability against proteases or altered target specificity. nih.gov The introduction of unusual amino acids contributes significantly to the structural stability of the peptide. nih.gov For example, the mutacin II biosynthesis machinery, which is homologous to that of nukacin ISK-1, has been successfully used to produce bioactive nukacin ISK-1, demonstrating the potential for using such systems to generate novel lantibiotics with potentially enhanced activity. researchgate.net

The ultimate goal of engineering the nukacin precursor is to develop new molecules with modified or novel biological functions. By replacing the core peptide region of one lantibiotic with that of another, new hybrid molecules can be created. For instance, the mutacin II biosynthesis machinery has been used to express homologs of mutacin II, including nukacin ISK-1, by fusing their core peptide sequences to the mutacin II leader sequence. nih.gov This approach led to the production of a novel, bioactive lantibiotic named nukacin Spp. 2, which has 52% different residues compared to the mutacin II core region. researchgate.net This demonstrates that the modification and transport machinery of one lantibiotic can be promiscuous enough to process a related but distinct precursor, opening avenues for creating a wide array of new lantibiotic variants with potentially different antimicrobial spectra or improved therapeutic properties. researchgate.netnih.gov

The table below provides examples of engineered lantibiotic variants and their modified properties.

Original Lantibiotic SystemEngineering StrategyResulting VariantModified Property/FunctionReference(s)
Mutacin IIReplaced the core peptide of mutacin II with the core sequence of nukacin ISK-1.Bioactive Nukacin ISK-1Production of a non-native lantibiotic using another's biosynthetic machinery. researchgate.net
Mutacin IIReplaced the core peptide of mutacin II with a homologous sequence from Streptococcus agalactiae.Nukacin Spp. 2 (novel lantibiotic)Creation of a new, biologically active lantibiotic with a significantly altered core sequence. researchgate.netnih.gov

Process Optimization for Enhanced Lantibiotic Production

The efficient production of lantibiotics, including the nukacin precursor, is a primary objective in its biotechnological application. Optimization of the fermentation process is critical to maximizing yield and ensuring economic viability. This involves fine-tuning various physical and genetic parameters, from environmental conditions within the fermenter to the genetic makeup of the producer strain itself. Strategic manipulation of these factors can lead to significant improvements in the volumetric output of the desired lantibiotic.

Fermentation Strategies and Environmental Controls (e.g., pH, Osmotic Stress)

The biosynthesis of lantibiotics is intricately linked to the physiological state of the producing microorganism, which is heavily influenced by its surrounding environment. Control of fermentation parameters such as pH and osmotic stress are key strategies for enhancing the production of the nukacin precursor.

pH Control: While specific studies detailing the optimal pH for Staphylococcus warneri ISK-1 growth versus nukacin production are not extensively published, the control of pH is a well-established critical parameter in the fermentation of other bacteriocins. For many lantibiotics, the optimal pH for cell growth does not necessarily align with the pH for maximum bacteriocin (B1578144) production. Acidity can dramatically influence both the rate of biosynthesis and the stability or activity of the final compound. Therefore, a key fermentation strategy is to maintain pH at a predetermined optimal level for production, which may differ from the optimal pH for biomass accumulation. This often requires pH-controlled batch fermentation, where an acid or base is automatically added to the culture medium to counteract pH shifts caused by microbial metabolism.

Osmotic Stress: The application of osmotic stress has been identified as a significant factor in stimulating the production of nukacin ISK-1. Studies on Staphylococcus warneri ISK-1 have shown that introducing osmotic agents into the fermentation medium can substantially increase lantibiotic yield. The addition of compounds like sodium chloride (NaCl), potassium chloride (KCl), and sorbitol has been demonstrated to enhance the production of nukacin ISK-1. researchgate.net

A notable finding is that the addition of 1.4 M NaCl to the culture medium resulted in a 1.5-fold increase in nukacin ISK-1 activity compared to the control group, even though it led to an inhibition of cell growth and glucose consumption. researchgate.net This enhancement of production is linked to an increase in the osmolarity of the medium, with peak production observed at approximately 3 osmol/kg. researchgate.net Further increases in osmolarity beyond this point were found to diminish productivity. researchgate.net Investigations at the molecular level revealed that this stimulatory effect acts, at least in part, at the transcriptional level. Northern blot analysis confirmed that the transcription of the nukacin structural gene, nukA, was activated in the presence of 1.4 M NaCl. researchgate.net

Table 1: Effect of Osmotic Stress on Nukacin ISK-1 Production by S. warneri ISK-1

Osmotic Agent Concentration Change in Nukacin ISK-1 Activity Reference
NaCl 1.4 M 1.5-fold increase researchgate.net
Various (NaCl, KCl, Sorbitol) Optimal (Yielding ~3 osmol/kg) Increased production researchgate.net
Various (NaCl, KCl, Sorbitol) Sub-optimal (<3 osmol/kg) Lower production researchgate.net

Impact of Immunity Gene Expression on Yield

A critical factor limiting the yield of lantibiotics is the producing organism's own susceptibility to the antimicrobial compound it synthesizes. To counteract this, producer strains possess specific immunity genes. The self-protection system for nukacin ISK-1 involves two key components: an ABC transporter complex encoded by the genes nukF, nukE, and nukG (NukFEG), and a lantibiotic-binding protein, NukH. researchgate.net The NukFEG transporter actively expels the lantibiotic from the cell, while NukH is thought to bind and sequester the peptide, providing a cooperative mechanism for full immunity. nih.gov

Enhancing the expression of these immunity genes has proven to be a highly effective strategy for increasing lantibiotic yield. In a study involving the heterologous production of a nukacin variant, D13E, in Lactococcus lactis, the additional expression of the nukFEG immunity genes led to a dramatic increase in product yield. researchgate.net The engineered strain with enhanced immunity was able to tolerate higher concentrations of the lantibiotic, thereby enabling greater production. This strategy resulted in a fourfold increase in the immunity level of the host strain and a remarkable 5.2-fold increase in the production of the nukacin derivative. researchgate.net However, it was also noted that the additional expression of a cluster containing nukFEGH led to a reduced level of production, suggesting that a precise balance of immunity components is necessary for optimal yield. researchgate.net

Table 2: Impact of Additional Immunity Gene Expression on Lantibiotic Production

Expressed Immunity Genes Effect on Immunity Level Effect on Lantibiotic (D13E) Yield Reference
Additional nukFEG 4-fold increase 5.2-fold increase researchgate.net

Comparative Analysis of Lantibiotic Nukacin with Other Lantibiotics

Structural and Biosynthetic Commonalities and Divergences with Type A(I) Lantibiotics (e.g., Nisin)

Nukacin is classified as a type A(II) lantibiotic, distinguishing it from the prototypical type A(I) lantibiotic, nisin. nih.gov While both are elongated, amphiphilic peptides, their structural and biosynthetic pathways show significant differences.

Structural Comparison: Nisin is a 34-amino acid peptide characterized by five interlocking (methyl)lanthionine rings. researchgate.netnih.gov These rings are designated A, B, C, D, and E. In contrast, nukacin ISK-1 is a smaller, 27-amino acid peptide containing two lanthionine (B1674491) rings and one 3-methyllanthionine ring. nih.govresearchgate.net The arrangement and number of these thioether bridges contribute to their distinct three-dimensional conformations and, consequently, their biological activities. Both peptides are cationic and hydrophobic, which facilitates their interaction with bacterial cell membranes. nih.gov

Biosynthetic Divergence: The biosynthesis of lantibiotics begins with a ribosomally synthesized precursor peptide, comprising an N-terminal leader peptide and a C-terminal core peptide (propeptide). While this fundamental blueprint is shared, the enzymatic machinery responsible for post-translational modifications diverges significantly between Type A(I) and Type A(II) lantibiotics.

Modification Enzymes: The biosynthesis of nisin involves two distinct enzymes for maturation: a dehydratase (NisB) that converts serine and threonine residues in the core peptide to dehydroalanine (B155165) and dehydrobutyrine, respectively, and a cyclase (NisC) that catalyzes the addition of cysteine thiols to these dehydrated residues to form the characteristic thioether rings. nih.gov In contrast, the maturation of nukacin and other Type A(II) lantibiotics is typically accomplished by a single, bifunctional enzyme known as a LanM protein (e.g., NukM). nih.gov This large enzyme possesses both dehydratase and cyclase domains, streamlining the modification process.

Gene Cluster Organization: The genes responsible for nisin biosynthesis are organized in a cluster that includes nisA (the structural gene), nisB and nisC (modification genes), nisT (transporter gene), nisP (protease gene for leader peptide cleavage), nisI (immunity gene), and nisR and nisK (two-component regulatory system). nih.gov The nukacin gene cluster similarly contains the structural gene (nukA), a modification gene (nukM), transporter genes (nukFEG), and immunity genes, but the specific organization and regulatory elements can differ. nih.gov

FeatureNukacin (Type A(II))Nisin (Type A(I))
Size (Amino Acids) 2734
Thioether Rings 3 (2 lanthionine, 1 methyllanthionine)5 (1 lanthionine, 4 methyllanthionine)
Modification Enzymes Single bifunctional LanM enzyme (e.g., NukM)Two separate enzymes: Dehydratase (LanB) and Cyclase (LanC)
Primary Target Lipid IILipid II
Pore Formation NoYes
Primary Effect BacteriostaticBactericidal

Comparative Studies with Other Type A(II) Lantibiotics (e.g., Lacticin 481, Mutacin II)

Nukacin belongs to the lacticin 481 subgroup of Type A(II) lantibiotics, which also includes lacticin 481 from Lactococcus lactis and mutacin II from Streptococcus mutans. researchgate.netoup.com These lantibiotics share a high degree of structural and genetic homology.

Genetic Organization: The gene clusters for nukacin, lacticin 481, and mutacin II display a conserved organization, typically including the structural gene (e.g., nukA, lctA, mutA), the modifying enzyme gene (nukM, lctM, mutM), and genes for transport and immunity (nukFEG, lctFEG, mutFEG). oup.comnih.gov This synteny underscores their close evolutionary relationship. The promiscuity of the biosynthetic machinery within this group has been demonstrated; for example, the mutacin II biosynthesis apparatus can be used to produce active nukacin ISK-1 and lacticin 481, indicating that the modification and transport enzymes can recognize and process related precursor peptides. nih.gov

Distinctions in Molecular Mechanism of Action Across Lantibiotic Classes

A key differentiator among lantibiotic classes is their molecular mechanism of action. While many target the essential cell wall precursor Lipid II, the consequences of this interaction vary.

Type A(II) Lantibiotics (Nukacin): Nukacin ISK-1 exerts its antimicrobial effect primarily by binding to Lipid II. researchgate.netportlandpress.com This sequestration of Lipid II effectively halts the peptidoglycan synthesis pathway, leading to an inhibition of cell wall construction. nih.govcolby.edu This action is generally bacteriostatic, meaning it stops bacterial growth without necessarily killing the cells. nih.gov A defining feature of nukacin and other Type A(II) lantibiotics is their inability to form pores in the cell membrane. nih.govresearchgate.net Treatment with nukacin ISK-1 leads to a reduction in cell wall width and incomplete septum formation, but not cell lysis. nih.gov

Type A(I) Lantibiotics (Nisin): Nisin employs a dual mechanism of action. It also binds to Lipid II, which both inhibits cell wall synthesis and serves as a docking molecule. nih.govportlandpress.com Following this initial binding, multiple nisin-Lipid II complexes assemble to form stable pores in the cytoplasmic membrane. portlandpress.comcolby.eduresearchgate.net This pore formation leads to the dissipation of the membrane potential and the efflux of essential ions and metabolites like ATP, ultimately resulting in rapid cell death (a bactericidal effect). nih.gov

Type B Lantibiotics (Mersacidin): Like nukacin, Type B lantibiotics such as mersacidin (B1577386) are globular peptides that inhibit cell wall biosynthesis by binding to Lipid II without forming pores. portlandpress.comcolby.eduresearchgate.net Their mechanism is thus more analogous to Type A(II) than to Type A(I) lantibiotics.

Lantibiotic ClassExampleLipid II BindingPore FormationPrimary Mechanism of Action
Type A(I) NisinYesYesInhibition of cell wall synthesis and membrane permeabilization.
Type A(II) Nukacin ISK-1YesNoInhibition of cell wall synthesis.
Type B MersacidinYesNoInhibition of cell wall synthesis.

Comparative Genomics of Lantibiotic Nukacin-Producing Strains and Variants

Comparative genomics reveals the diversity and evolution of the genetic loci responsible for producing nukacin and its variants. The core genetic architecture for nukacin biosynthesis is generally conserved but subject to variation that can influence production and activity. The gene cluster of the nukacin ISK-1 producer, Staphylococcus warneri ISK-1, contains the structural gene nukA and the upstream modification gene nukM. nih.gov Downstream genes are involved in transport and immunity. nih.gov Genomic comparisons across different nukacin-producing staphylococcal strains show variations in the gene content and organization within the biosynthetic cluster, which can account for differences in lantibiotic production levels and immunity.

Several natural variants of nukacin have been identified, each with specific amino acid substitutions that can alter their biological properties.

Nukacin 3299 and Nukacin KSE650: Similar to nukacin KQU-131, these variants produced by other staphylococcal strains possess unique amino acid sequences. The functional implications of these changes are an area of active research. For example, substitutions in the flexible N-terminal region or within the rigid ring structures can impact the efficiency of Lipid II binding. The triple-lysine motif at the N-terminus of nukacin ISK-1 is critical for its initial electrostatic interaction with the anionic bacterial membrane, and variations in this region could significantly modulate its activity. portlandpress.com

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidation of Biosynthetic Enzymes

The maturation of the nukacin precursor peptide (NukA) into its active form is catalyzed by a single, bifunctional enzyme, NukM. This enzyme, a member of the LanM family of lanthipeptide synthetases, possesses both a dehydratase domain for converting serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and a cyclase domain for catalyzing the formation of thioether lanthionine (B1674491) bridges. nih.govacs.org While the general functions of these domains are known, the precise molecular mechanisms underpinning their activity remain a critical area for investigation.

Future research must focus on several key questions. The exact catalytic mechanism of the dehydratase domain, which is understood to involve ATP-dependent phosphorylation of serine/threonine residues followed by phosphate (B84403) elimination, requires more detailed characterization. nih.govnih.gov Unraveling the specific roles of active site residues through site-directed mutagenesis and kinetic analysis is essential. Studies on NukM have revealed that its dehydration activity is site-specific and not directly coupled to the cyclization reaction, suggesting a complex interplay that governs the modification process. nih.gov

Furthermore, the cyclase domain, which utilizes a zinc cofactor to catalyze the Michael-type addition of cysteine thiols onto the dehydro residues, presents its own set of unanswered questions. acs.orgnih.gov The factors that dictate the regioselectivity of the cyclization, ensuring the correct pairing of cysteines and dehydroamino acids to form the characteristic ring topology of nukacin, are poorly understood. Investigating the conformational dynamics of both the NukM enzyme and the NukA precursor peptide during catalysis will be crucial to understanding how this fidelity is achieved.

Research QuestionProposed ApproachRationale
What are the key catalytic residues in NukM?Site-directed mutagenesis followed by in vitro activity assays and kinetic analysis.To identify amino acids essential for the dehydration and cyclization steps.
How is the regioselectivity of cyclization controlled?Substrate mutagenesis combined with structural and computational studies.To determine how the enzyme-substrate complex ensures the correct thioether bridge formation.
What is the temporal order of modifications?Time-resolved mass spectrometry and NMR spectroscopy of in vitro reactions.To understand the sequence of dehydration and cyclization events on the NukA precursor.
What are the enzyme's conformational changes?Single-molecule FRET (smFRET) and hydrogen-deuterium exchange mass spectrometry.To map the dynamic structural changes in NukM upon binding and modification of the NukA precursor.

High-Throughput Screening for Novel Lantibiotic Nukacin Precursor Variants

The gene-encoded nature of lantibiotics makes them highly amenable to bioengineering. High-throughput screening (HTS) of large libraries of nukacin precursor variants represents a powerful strategy for discovering novel analogs with enhanced properties, such as improved antimicrobial activity, greater stability, or altered target specificity. The development of robust HTS platforms is a key future objective.

One promising approach involves creating extensive libraries of the nukA structural gene through methods like site-saturation mutagenesis or error-prone PCR. mdpi.com These libraries can then be expressed in a suitable heterologous host that also contains the necessary biosynthetic machinery (i.e., the nukM gene). A particularly innovative screening method utilizes micro-alginate bead encapsulation. nih.govacs.orgnih.gov In this system, a single bacterium expressing a unique NukA variant is co-encapsulated with a high number of fluorescently labeled target bacteria. The antimicrobial efficacy of the secreted nukacin variant is quantified by the reduction in fluorescence, enabling the rapid sorting of tens of thousands of beads per hour via fluorescence-activated cell sorting (FACS).

Rapid identification of the modified peptides is another critical component. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been successfully adapted for the rapid analysis of nukacin variants directly from whole cells, significantly accelerating the screening workflow by bypassing laborious purification steps. mdpi.com Combining these advanced library generation, expression, and screening technologies will pave the way for the discovery of next-generation lantibiotics derived from the nukacin scaffold.

HTS Platform ComponentTechnology ExampleThroughput PotentialKey Advantage
Library Generation Site-Saturation (NNK) Mutagenesis>10^4 variants per targeted residueAllows for systematic exploration of key residue contributions. mdpi.com
Screening Assay Micro-alginate Bead Encapsulation with FACS~50,000 variants per hourDirectly links peptide production to antimicrobial activity in picoliter volumes. nih.gov
Variant Identification Whole-Cell MALDI-TOF/MS AnalysisHundreds to thousands of samples per dayRapid, purification-free mass determination of produced variants. mdpi.com
Activity Confirmation Modified Spot-on-Lawn AssayHigh-density array formatQuick and parallel evaluation of antimicrobial potency against target strains. mdpi.com

Cryo-EM and Advanced Structural Studies of Biosynthetic Complexes

A significant gap in our understanding of nukacin biosynthesis is the absence of a high-resolution three-dimensional structure of the complete biosynthetic complex. Early studies suggest that the precursor peptide (NukA), the modification enzyme (NukM), and the transporter (NukT) form a multimeric protein complex at the cytoplasmic membrane. researchgate.net Determining the architecture of this entire machinery is a critical future goal that will provide unparalleled insights into the coordination of post-translational modification and transport.

Cryo-electron microscopy (Cryo-EM) is the premier technique for this challenge. Given the large size and potential flexibility of the assembled NukA-NukM-NukT complex, Cryo-EM is uniquely suited to capture its structure in a near-native state. nih.gov Recent successes in obtaining Cryo-EM structures of other large, multi-domain lanthipeptide synthetases, such as the class III enzyme PneKC, demonstrate the feasibility of this approach and its power to reveal conformational states related to substrate binding and catalysis. nih.gov A high-resolution Cryo-EM structure of the nukacin complex would illuminate the stoichiometry of the components, the specific protein-protein interaction interfaces, and the spatial arrangement of the dehydratase and cyclase domains relative to the precursor peptide and the transporter channel.

Complementary structural and biophysical techniques will also be invaluable. Advanced fluorescence microscopy could be used to visualize the localization and dynamics of the complex assembly in living cells, building upon initial findings for both the nukacin and nisin systems. researchgate.net Techniques like cross-linking mass spectrometry (XL-MS) could be employed to map the interaction surfaces between NukM, NukA, and NukT, providing crucial restraints for building and validating atomic models derived from lower-resolution Cryo-EM maps.

Exploration of Regulatory Networks Beyond Current Understanding

The regulation of lantibiotic production is often a complex process, tightly controlled to coordinate energy-intensive synthesis with environmental cues and cell density. Many lantibiotic gene clusters, such as that for nisin, are controlled by a two-component regulatory system (LanRK) that initiates transcription in response to the extracellular presence of the mature lantibiotic itself—a form of quorum sensing. nih.gov

Intriguingly, the nukacin ISK-1 system appears to deviate from this common paradigm. Transcriptional analyses have shown that the expression of the nukA structural gene is not significantly induced by the presence of external nukacin ISK-1. acs.orgresearchgate.net Instead, the transcription of both nukA and the modification gene nukM is enhanced by environmental factors such as osmotic stress. acs.orgresearchgate.net This indicates the existence of a regulatory network that is fundamentally different from the well-characterized auto-induction circuits.

A primary future research direction is the identification and characterization of the specific transcriptional regulators and signaling pathways that mediate this stress-based induction. This involves searching for DNA-binding proteins that interact with the promoter regions of the nuk operons and elucidating the signaling cascade that senses osmotic stress and transduces this signal to the regulatory proteins. Furthermore, it is unknown whether global regulatory networks in Staphylococcus warneri, such as the accessory gene regulator (agr) quorum-sensing system, play any role in modulating nukacin biosynthesis. nih.govmdpi.com Investigating potential cross-talk between the nuk gene cluster and other regulatory systems in the host bacterium is an unexplored avenue that could reveal higher-order control mechanisms governing the production of this lantibiotic.

Computational Modeling and Predictive Design of Lantibiotic Nukacin Analogs

Computational approaches are poised to transition from descriptive analysis to a powerful predictive tool for designing novel nukacin analogs. Future research will increasingly leverage in silico methods to guide the rational engineering of the NukA precursor peptide.

Molecular dynamics (MD) simulations represent a key area of exploration. While a high-resolution structure of NukM is not yet available, homology models based on related LanM enzymes can serve as a starting point for docking studies and MD simulations of the NukA-NukM enzyme-substrate complex. acs.org Such simulations can provide dynamic insights into how the leader peptide docks into the enzyme, how the core peptide is threaded through the catalytic domains, and what conformational changes drive the modification process. rsc.orgmdpi.com This understanding is fundamental for predicting how mutations in the NukA sequence will affect its recognition and processing by NukM.

Furthermore, knowledge-based and machine learning approaches can be developed to predict the amenability of novel NukA sequences to modification. By analyzing the sequences of all known LanM-modified peptides, statistical rules and predictive models can be built. acs.orgnih.gov For example, in silico analyses have already revealed that dehydratable residues are often flanked by hydrophobic amino acids. nih.gov Applying such models to virtual libraries of NukA variants could pre-screen for sequences that are likely to be successfully modified, thereby focusing laboratory efforts on the most promising candidates. As more experimental data on nukacin variants become available, these predictive models can be refined, creating a powerful design-build-test-learn cycle for engineering nukacin analogs with bespoke functionalities.

Q & A

Q. What is the structural and functional relationship between the nukacin ISK-1 precursor peptide (NukA) and its post-translational modifications?

Q. How does the nukacin ISK-1 biosynthetic machinery (NukM) coordinate dehydration and cyclization?

  • Methodological Answer : In vitro reconstitution assays with purified NukM enzyme and synthetic NukA precursor peptides are used to study enzymatic kinetics. Mutagenesis of conserved hydrophobic residues (e.g., Leu-7 in the leader peptide) reveals their role in synthetase recognition . Comparative studies with lacticin 481 synthetase (LctM) show cross-reactivity for modifying nukacin-like precursors, enabling heterologous production .

Q. What genomic features distinguish nukacin ISK-1 biosynthetic gene clusters (BGCs) across Staphylococcus species?

  • Methodological Answer : Comparative genomics of BGCs from S. warneri ISK-1, S. epidermidis IVK45, and S. hominis KQU-131 reveals conserved nukAMTFEGH operons but divergent regulatory regions. Plasmid sequencing (e.g., pIVK45 in S. epidermidis) identifies horizontal gene transfer events via transposases and IS elements . Functional validation involves heterologous expression in model hosts (e.g., Lactococcus lactis) to assess bioactivity .

Advanced Research Questions

Q. How can contradictions in residue essentiality for nukacin bioactivity be resolved?

  • Methodological Answer : Discrepancies arise from differing experimental systems (e.g., in vitro vs. in vivo assays). To address this, apply structure-activity relationship (SAR) studies with synthetic analogs and molecular dynamics simulations to quantify binding energetics. For instance, Asp13Glu and Val22Ile variants exhibit enhanced activity due to improved lipid II affinity, challenging earlier assumptions about strict residue conservation .

Q. What experimental strategies enable in vitro reconstitution of nukacin precursor modification and export?

  • Methodological Answer : Use cell-free systems with purified NukM (dehydratase/cyclase) and NukT (ABC transporter). Fluorescent labeling of leader peptides can track real-time processing . Phosphorylation assays (for LanM enzymes) and thioether linkage mapping via tandem MS/MS provide mechanistic insights distinct from glutamylation in class I lantibiotics .

Q. How do structural variations in nukacin-like lantibiotics (e.g., nukacin IVK45 vs. ISK-1) impact target specificity?

  • Methodological Answer : Comparative bioactivity assays against Gram-positive panels (e.g., Micrococcus luteus, Staphylococcus aureus) quantify potency differences. Structural alignment of variants (e.g., five amino acid differences in IVK45) combined with lipid II binding assays (surface plasmon resonance) identifies residues governing spectrum breadth .

Q. What methodologies resolve the equilibrium between active and inactive states of nukacin ISK-1 during lipid II binding?

  • Methodological Answer : NMR titration experiments with lipid II analogs and single-molecule FRET reveal conformational shifts. For example, nukacin ISK-1 adopts a dynamic equilibrium between membrane-bound and free states, influenced by pH and ionic strength .

Methodological Best Practices

  • For mutagenesis studies : Use NNK codon scanning libraries to systematically assess residue variability while maintaining translational fidelity .
  • For structural analysis : Combine cryo-EM for global topology and solid-state NMR for residue-specific dynamics .
  • For heterologous production : Optimize leader peptide compatibility (e.g., lacticin 481 synthetase for cross-species modifications) and employ nisin-controlled gene expression systems for precise regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.